molecular formula C11H17N B13950676 2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- CAS No. 57576-14-4

2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-

Cat. No.: B13950676
CAS No.: 57576-14-4
M. Wt: 163.26 g/mol
InChI Key: DVISWOPVEBTPRG-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile is an organic compound with the molecular formula C11H17N. It is a nitrile derivative of 2,6,6-trimethyl-2-cyclohexene, characterized by its unique structure which includes a cyclohexene ring substituted with three methyl groups and an acetonitrile group. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile typically involves the reaction of 2,6,6-trimethyl-2-cyclohexenone with a suitable nitrile source under specific conditions. One common method is the reaction of 2,6,6-trimethyl-2-cyclohexenone with sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile may involve large-scale batch or continuous processes. These processes often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile can be compared with other similar compounds such as:

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Differing by the presence of an aldehyde group instead of a nitrile group.

    2,6,6-Trimethyl-2-cyclohexene-1-carboxaldehyde: Similar structure but with a carboxaldehyde group.

    2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde: Contains a diene structure and a carboxaldehyde group.

The uniqueness of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile lies in its nitrile functionality, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

57576-14-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetonitrile

InChI

InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10H,4,6-7H2,1-3H3

InChI Key

DVISWOPVEBTPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1CC#N)(C)C

Origin of Product

United States

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